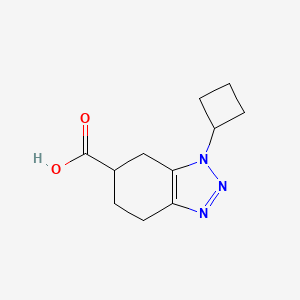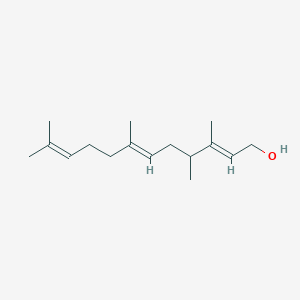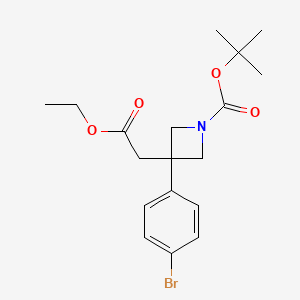
tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester.
Introduction of the Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an acid catalyst.
Ethoxy-oxoethyl Group Addition: The ethoxy-oxoethyl group can be added through a nucleophilic acyl substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase reaction rates and yields.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Used in the design of probes for studying biological processes.
Industry
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(4-fluorophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(4-methylphenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the 4-bromophenyl group can influence the compound’s reactivity and interactions, making it distinct from its chlorinated, fluorinated, or methylated counterparts.
- Steric Effects : The tert-butyl ester group provides steric hindrance, which can affect the compound’s reactivity and binding properties.
Propiedades
Fórmula molecular |
C18H24BrNO4 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C18H24BrNO4/c1-5-23-15(21)10-18(13-6-8-14(19)9-7-13)11-20(12-18)16(22)24-17(2,3)4/h6-9H,5,10-12H2,1-4H3 |
Clave InChI |
ZSNFNJRSAPPNBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
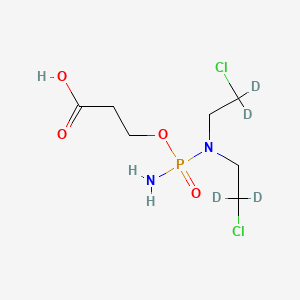


![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)



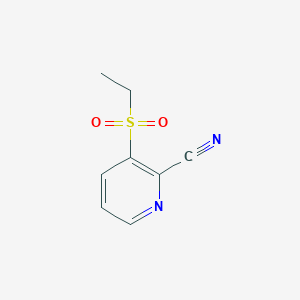

![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
